REACTION_CXSMILES
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[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])C=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1C(=O)N([Cl:23])C(=O)C1.[C:24]([Cl:28])(Cl)(Cl)Cl>>[NH2:1][C:2]1[C:11]([Cl:23])=[C:10]([C:12]([O:14][CH3:15])=[O:13])[C:24]([Cl:28])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
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500 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
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Name
|
|
Quantity
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957 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Cl
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Name
|
|
Quantity
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4 L
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at 60° C.
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
|
The solid was washed with dichloromethane (2×500 mL)
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Type
|
WASH
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Details
|
the combined organic solution was washed with 1 N NaOH (2×3 L), water (3 L) and brine (1 L)
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Type
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DRY_WITH_MATERIAL
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Details
|
The mixture was dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1Cl)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 645 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |